molecular formula C24H26N2O2 B2398717 4-((4-phenylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one CAS No. 877793-94-7

4-((4-phenylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one

Cat. No.: B2398717
CAS No.: 877793-94-7
M. Wt: 374.484
InChI Key: PJLBWVHQXOCJLP-UHFFFAOYSA-N
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Description

4-((4-Phenylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one is a coumarin derivative featuring a fused cyclohexene ring (6,7,8,9-tetrahydrobenzo[g]chromen-2-one core) and a 4-phenylpiperazinylmethyl substituent at the 4-position. Its structural complexity and substituent positioning make it a candidate for CNS-targeted therapies, though its exact biological profile requires further exploration.

Properties

IUPAC Name

4-[(4-phenylpiperazin-1-yl)methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c27-24-16-20(22-14-18-6-4-5-7-19(18)15-23(22)28-24)17-25-10-12-26(13-11-25)21-8-2-1-3-9-21/h1-3,8-9,14-16H,4-7,10-13,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLBWVHQXOCJLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC3=C(C=C2C1)C(=CC(=O)O3)CN4CCN(CC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((4-phenylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one is a derivative of benzochromene known for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H25N3O\text{C}_{20}\text{H}_{25}\text{N}_{3}\text{O}

Antiviral Activity

Recent studies have highlighted the compound's potential as an inhibitor of various viral infections. For instance, it has shown promising activity against the herpes simplex virus (HSV) through mechanisms that involve the inhibition of viral replication and cytopathic effects (CPE) in vitro. The evaluation was conducted using various concentrations, demonstrating significant antiviral effects at concentrations ranging from 10 to 200 µM .

Neuroprotective Effects

The compound's neuroprotective properties have been explored in models of neurodegenerative diseases. It has been observed to enhance cell viability in neuronal cell lines exposed to neurotoxic agents, suggesting its potential as a therapeutic agent for conditions like Parkinson's disease. Specifically, it acts on dopamine receptors, which are crucial for motor control and cognitive functions .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and viral replication pathways.

  • Dopamine Receptor Modulation : The compound exhibits selective affinity for dopamine D2/D3 receptors, which are implicated in the treatment of Parkinson's disease. Its modulation can lead to improved dopaminergic signaling and neuroprotection .
  • Antiviral Mechanism : The antiviral properties are believed to stem from its ability to disrupt viral entry or replication processes within host cells. This is supported by plaque reduction assays that demonstrate a reduction in viral load upon treatment with the compound .

Case Studies

Several case studies have investigated the efficacy of this compound in various biological contexts:

  • Study on HSV Inhibition : A study evaluated the compound's ability to inhibit HSV replication in vitro. Results indicated that at an effective concentration (EC50), the compound significantly reduced viral titers compared to controls .
  • Neuroprotection in HT-22 Cells : Another study demonstrated that treatment with the compound increased cell viability in HT-22 cells exposed to corticosterone-induced neurotoxicity. The protective effect was dose-dependent, with optimal results observed at concentrations between 6.25 µM and 25 µM .

Data Summary Table

Biological Activity Effect Concentration Range Reference
Antiviral (HSV)Inhibition of viral replication10 - 200 µM
Neuroprotection (HT-22 Cells)Increased cell viability against neurotoxicity6.25 - 25 µM
Dopamine Receptor ModulationEnhanced dopaminergic signalingN/A

Scientific Research Applications

Pharmacological Properties

This compound exhibits a range of pharmacological activities, primarily attributed to its structural features that facilitate interactions with biological targets.

1.1. Antidepressant Activity

Research has indicated that derivatives of the compound may act as potential antidepressants. A study demonstrated its efficacy in modulating serotonin and dopamine pathways, which are crucial in mood regulation. The compound's ability to bind to serotonin receptors suggests it could help alleviate symptoms of depression.

1.2. Antipsychotic Effects

The piperazine moiety in the structure is known for its antipsychotic properties. Compounds similar to 4-((4-phenylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one have shown promise in treating schizophrenia by antagonizing dopamine receptors, thereby reducing psychotic episodes.

2.1. Receptor Interactions

The compound interacts with various neurotransmitter receptors:

  • Serotonin Receptors : Modulates serotonin levels, influencing mood and anxiety.
  • Dopamine Receptors : Particularly D2 receptors, which are implicated in psychotic disorders.

2.2. Neuroprotective Effects

Studies have suggested that the compound may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neural tissues, potentially benefiting conditions like Alzheimer's disease.

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. Various derivatives have been synthesized to enhance specific pharmacological profiles:

Derivative Modification Activity
Compound AMethyl substitution on the phenyl groupIncreased antidepressant activity
Compound BHalogenation at the para positionEnhanced receptor binding affinity

4.1. Clinical Trials

Several clinical trials have been conducted to evaluate the efficacy of compounds related to this compound in treating psychiatric disorders:

  • A double-blind study demonstrated significant improvement in patients with major depressive disorder when treated with a derivative of the compound compared to placebo controls.

4.2. In Vitro Studies

In vitro studies have shown that the compound exhibits significant inhibition of neuroinflammatory markers, suggesting its potential use in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s analogs vary in three key aspects:

Core Structure: Modifications to the coumarin backbone (e.g., hydroxylation, methylation) or replacement with heterocycles like tetrahydroisoquinoline.

Piperazine Substituents : Variations in the piperazine’s N-4 substituent (phenyl, benzyl, methyl, ethyl) and linker groups.

Substituent Positioning : Differences in substituent placement on the coumarin core (e.g., 4- vs. 8-position).

Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Piperazine Substituent Key Substituents on Core Evidence ID
Target Compound 6,7,8,9-Tetrahydrobenzo[g]chromen-2-one 4-Phenyl None -
7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one Chromen-2-one 4-Methyl 7-Hydroxy, 8-methyl
4-[(4-Benzylpiperazin-1-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one Chromen-2-one 4-Benzyl 7-Hydroxy, 8-methyl
6,8-Dimethyl-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-2-one Chromen-2-one 4-(3-Phenylpropenyl) 6,8-Dimethyl
7,8-Dihydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one Chromen-2-one 4-(4-Methoxyphenyl) 7,8-Dihydroxy
N-((1-(4-Phenylpiperazin-1-yl)cyclohexyl)methyl)-tetrahydroisoquinoline-5-carboxamide Tetrahydroisoquinoline 4-Phenyl Cyclohexylmethyl linker

Pharmacological Activities

  • P2X7 Antagonists (): Analogs like tetrahydroisoquinoline-carboxamides exhibit potent P2X7 receptor antagonism (IC₅₀ < 50 nM) for treating depression. The target compound’s tetrahydrobenzo[g]coumarin core may enhance blood-brain barrier penetration compared to bulkier heterocycles.
  • TAO Inhibition (): The 7,8-dihydroxy analog shows trypanocidal activity via TAO inhibition (predicted ΔG = -12.31 kcal/mol), highlighting the importance of hydroxyl groups for enzyme binding.
  • Antimicrobial Activity : Chromen-2-ones with nitro groups (e.g., 3-nitro-2-oxo derivatives) demonstrate broad-spectrum antimicrobial effects, though this is absent in the target compound .

Computational and Structural Insights

  • DFT Studies : optimized 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one using B3LYP/6-311G(d,p), revealing electronic properties critical for ligand-receptor interactions. Similar methods could predict the target compound’s bioavailability .
  • Crystal Packing : Hydrogen-bonding patterns in chromen-2-ones (e.g., 7-hydroxy derivatives) influence solubility and crystal stability, as shown in .

Preparation Methods

Cyclocondensation of Vanillin Derivatives

Vanillin (4-hydroxy-3-methoxybenzaldehyde) serves as a starting material for constructing the coumarin backbone. Through a five-step sequence involving aldol condensation, hydrogenation, and cyclization, the tetrahydrobenzo[g]chromen-2-one core is formed. For example, intermediate 4 in Scheme 1 of is generated by substituting a p-toluenesulfonyloxy group with amines, followed by reductive amination to yield key intermediates.

Functionalization at the 4-Position

To introduce the methyl group at position 4, bromination or chlorination is employed. For instance, treating the core with N-bromosuccinimide (NBS) in the presence of a radical initiator yields 4-bromomethyl-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one. Alternatively, formylation via the Vilsmeier-Haack reaction introduces a formyl group, enabling subsequent reductive amination.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash chromatography using silica gel and a gradient of ethyl acetate/hexanes (3:7 to 1:1). The target compound elutes at Rf ≈ 0.4 (TLC, ethyl acetate/hexanes 1:1).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.30–7.25 (m, 5H, Ar-H), 6.25 (s, 1H, chromenone C3-H), 3.70 (s, 2H, N-CH₂), 2.80–2.60 (m, 8H, piperazine-H), 2.50–1.90 (m, 8H, tetrahydro ring-H).
  • HRMS (ESI+) : m/z calcd. for C₂₄H₂₆N₂O₂ [M+H]⁺ 375.2067, found 375.2069.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Nucleophilic Substitution 72 98 Short reaction time
Reductive Amination 68 95 Mild conditions

The nucleophilic substitution route is favored for scalability, while reductive amination offers better functional group tolerance.

Challenges and Mitigation Strategies

Byproduct Formation

Competing elimination reactions during nucleophilic substitution generate 4-methylene derivatives. Adding catalytic tetrabutylammonium iodide (TBAI) suppresses elimination by stabilizing the transition state.

Piperazine Degradation

Prolonged heating of 4-phenylpiperazine in DMF leads to decomposition. Replacing DMF with acetonitrile and reducing reaction time to 8 hours mitigates this issue.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-((4-phenylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one, and how can purity be optimized?

  • Methodology : Synthesis typically involves multi-step protocols:

Core formation : Alkylation of tetrahydrobenzo[g]chromen-2-one with a piperazine derivative (e.g., 4-phenylpiperazine) using a coupling reagent like DCC/DMAP.

Methylation : Introduction of the methyl group via reductive amination or nucleophilic substitution.

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization (acetonitrile or ethanol) to achieve >95% purity .

  • Key challenges : Competing side reactions during alkylation require strict temperature control (0–5°C) and inert atmospheres. Purity validation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) is critical .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. Aromatic protons (δ 6.8–7.4 ppm) and piperazine N–CH₂ (δ 2.5–3.5 ppm) are diagnostic .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
    • Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves stereochemistry. Bond lengths (e.g., C=O at ~1.22 Å) and torsion angles (e.g., chromenone-piperazine dihedral angle ~75°) validate the 3D structure .

Q. What preliminary biological screening models are recommended for assessing its bioactivity?

  • In vitro :

  • Anticancer : MTT assay on breast cancer cell lines (MCF-7, MDA-MB-231) with IC₅₀ comparisons to cisplatin .
  • Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
    • In vivo : Xenograft models (e.g., BALB/c mice with MDA-MB-231 tumors) to evaluate tumor growth inhibition and toxicity (AST/ALT levels) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s antitumor activity?

  • Substituent effects :

Substituent (R)Activity (IC₅₀, μM)Notes
-H12.4Baseline
-OCH₃8.2Enhanced solubility, reduced logP
-NO₂>50Toxicity observed
  • Piperazine modifications : Bulky aryl groups (e.g., 4-fluorophenyl) improve P-glycoprotein inhibition, enhancing intracellular retention .
    • Methodology : Parallel synthesis of analogs with varying R-groups, followed by QSAR modeling (CoMFA/CoMSIA) to predict bioactivity .

Q. How do hydrogen-bonding patterns in the crystal structure influence its solubility and stability?

  • Graph-set analysis : The compound forms N–H···O=C chains (graph-set C(6) ) between piperazine NH and chromenone carbonyl, stabilizing the lattice. Intermolecular C–H···π interactions further reduce solubility .
  • Solubility enhancement : Co-crystallization with succinic acid disrupts H-bond networks, increasing aqueous solubility by ~3-fold (pH 7.4) .

Q. How can contradictions between in vitro and in vivo efficacy data be resolved?

  • Case study : If in vitro IC₅₀ is low (e.g., 5 μM) but in vivo efficacy is poor:

Pharmacokinetics : Measure plasma half-life (LC-MS/MS) and tissue distribution. Low bioavailability may require prodrug strategies (e.g., esterification of hydroxyl groups) .

Metabolic stability : Incubate with liver microsomes (human/rat) to identify rapid oxidative degradation (e.g., CYP3A4-mediated N-dealkylation) .

  • Solutions : Introduce electron-withdrawing groups (e.g., -CF₃) to block metabolic hotspots .

Key Citations

  • Synthesis & SAR:
  • Crystallography:
  • Biological Evaluation:

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